molecular formula C14H12N2O2 B12453794 3-{[(E)-(2-hydroxyphenyl)methylidene]amino}benzamide

3-{[(E)-(2-hydroxyphenyl)methylidene]amino}benzamide

Cat. No.: B12453794
M. Wt: 240.26 g/mol
InChI Key: SECFMQSBTCSYGL-UHFFFAOYSA-N
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Description

3-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]BENZAMIDE is a chemical compound with the molecular formula C14H12N2O2. It is a Schiff base derived from the condensation of 2-hydroxybenzaldehyde and 3-aminobenzamide. Schiff bases are known for their wide range of applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]BENZAMIDE typically involves the condensation reaction between 2-hydroxybenzaldehyde and 3-aminobenzamide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80°C for several hours until the formation of the Schiff base is complete. The product is then isolated by filtration and recrystallized from ethanol to obtain pure 3-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]BENZAMIDE .

Industrial Production Methods

While specific industrial production methods for 3-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]BENZAMIDE are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]BENZAMIDE involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biological effects. For example, the compound can bind to DNA and proteins, disrupting their normal functions and leading to cell death in cancer cells. Additionally, the compound’s antimicrobial activity is attributed to its ability to interfere with the cell membrane and metabolic processes of microorganisms .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]BENZAMIDE
  • 3-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]BENZOIC ACID
  • 2-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENOL

Uniqueness

3-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]BENZAMIDE is unique due to its specific structural features, such as the presence of both hydroxyl and amide functional groups. These groups contribute to its ability to form stable metal complexes and its diverse range of chemical reactivity. Additionally, its Schiff base structure imparts significant biological activity, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

3-[(2-hydroxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H12N2O2/c15-14(18)10-5-3-6-12(8-10)16-9-11-4-1-2-7-13(11)17/h1-9,17H,(H2,15,18)

InChI Key

SECFMQSBTCSYGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=CC(=C2)C(=O)N)O

Origin of Product

United States

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